molecular formula C21H23FN4O4S B3012424 4-(dipropylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533869-42-0

4-(dipropylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No. B3012424
CAS RN: 533869-42-0
M. Wt: 446.5
InChI Key: LTEWDKWSUPSEEU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives is a topic of significant interest in medicinal chemistry due to their potential biological applications. While the provided data does not directly discuss the synthesis of "4-(dipropylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide", it does provide insight into the synthesis of related compounds. For instance, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides involves the use of 4-aminophenazone, a non-steroidal anti-inflammatory drug. This process highlights the use of a precursor compound of interest in drug chemistry to create a series of benzamide derivatives with potential biological applications . Similarly, the synthesis of N-substituted imidazolylbenzamides or benzene-sulfonamides, which exhibit cardiac electrophysiological activity, demonstrates the versatility of benzamide derivatives in producing compounds with specific biological activities .

Molecular Structure Analysis

The molecular structure of benzamide derivatives plays a crucial role in their biological activity. Although the specific molecular structure of "this compound" is not detailed in the provided data, the structure-activity relationship can be inferred from related compounds. For example, the presence of the 1H-imidazol-1-yl moiety in N-substituted imidazolylbenzamides has been shown to be a viable replacement for the methylsulfonylamino group, producing class III electrophysiological activity . This suggests that specific functional groups within the benzamide structure are critical for their biological efficacy.

Chemical Reactions Analysis

The chemical reactions involving benzamide derivatives are essential for understanding their mechanism of action and potential as therapeutic agents. The data indicates that the synthesized benzamide derivatives were screened against various human recombinant alkaline phosphatases and ecto-5′-nucleotidases, showing inhibitory potential . This implies that the benzamide derivatives can participate in chemical reactions that inhibit specific enzymes, which could be relevant for the development of new drugs targeting these enzymes.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure and can affect their biological activity and pharmacokinetics. While the provided data does not give specific information on the physical and chemical properties of "this compound", it can be assumed that similar compounds possess properties that make them suitable for biological applications. For instance, the solubility, stability, and ability to cross biological membranes are important factors that would be considered in the development of these compounds as drugs .

Scientific Research Applications

Memory Device Applications

One study discusses the synthesis of a new functional triphenylamine-based aromatic polyether derived from 2,5-bis(4-fluorophenyl)-1,3,4-oxadiazole, among others, for memory device applications. The research aimed to understand the relationship between the linkage group and memory behavior in polymers. It found that the linkage effects of polyether, polyester, polyamide, and polyimide reveal different retention times for polymer memory devices due to their structural conformations and energy levels (Chen, Hu, & Liou, 2013).

Fluorogenic Reagent for Thiols

Another application involves the synthesis of 4-(N,N-Dimethylaminosulphonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F) as a fluorogenic reagent for thiols, more reactive than its counterparts. This reagent, exhibiting negligible fluorescence on its own, reacts quantitatively with thiols to produce intensely fluorescing derivatives, highlighting its potential in analytical chemistry for thiol detection (Toyo’oka, Suzuki, Saito, Uzu, & Imai, 1989).

Carbonic Anhydrase Inhibition

Research into aromatic sulfonamide inhibitors of carbonic anhydrases I, II, IV, and XII includes the study of compounds with varying half maximal inhibitory concentration (IC50) values, demonstrating the compound's potential in biochemistry and pharmacology for targeting carbonic anhydrase isoenzymes (Supuran, Maresca, Gregáň, & Remko, 2013).

Antimicrobial Activity

The synthesis of novel dipodal-benzimidazole, benzoxazole, and benzothiazole derivatives from cyanuric chloride for antimicrobial activity highlights the compound's application in developing new antimicrobials. The synthesized compounds showed excellent broad-spectrum activity against bacterial and fungal strains, underlining the compound's relevance in medicinal chemistry and drug development (Padalkar, Gupta, Phatangare, Patil, Umape, & Sekar, 2014).

properties

IUPAC Name

4-(dipropylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN4O4S/c1-3-13-26(14-4-2)31(28,29)18-11-7-15(8-12-18)19(27)23-21-25-24-20(30-21)16-5-9-17(22)10-6-16/h5-12H,3-4,13-14H2,1-2H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTEWDKWSUPSEEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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